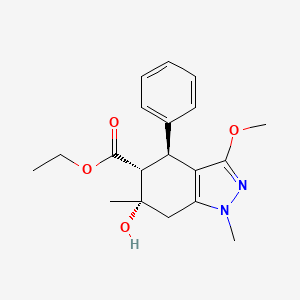![molecular formula C21H16N2O2 B14488269 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline CAS No. 63316-84-7](/img/structure/B14488269.png)
1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzoquinoline core substituted with an ethyl group at the first position and a nitrophenyl group at the third position. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts . Another approach involves the use of substituted anthranilonitriles and trichloro-4-ethoxybut-3-enone under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, often employing catalysts and reaction conditions that enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline is primarily based on its ability to interact with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cytotoxic effects .
類似化合物との比較
Quinoline: A simpler analog without the ethyl and nitrophenyl substitutions.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
4-Aminoquinoline: Contains an amino group instead of a nitro group.
Uniqueness: 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline is unique due to its specific substitutions, which impart distinct chemical reactivity and biological activity compared to its analogs. The presence of both ethyl and nitrophenyl groups enhances its potential for diverse applications in research and industry .
特性
CAS番号 |
63316-84-7 |
|---|---|
分子式 |
C21H16N2O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
1-ethyl-3-(4-nitrophenyl)benzo[f]quinoline |
InChI |
InChI=1S/C21H16N2O2/c1-2-14-13-20(16-7-10-17(11-8-16)23(24)25)22-19-12-9-15-5-3-4-6-18(15)21(14)19/h3-13H,2H2,1H3 |
InChIキー |
MZIXVOFDWPTFDE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



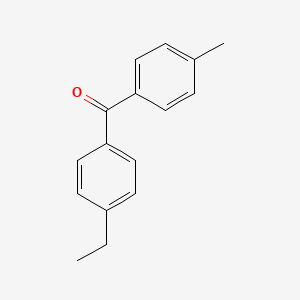
![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)
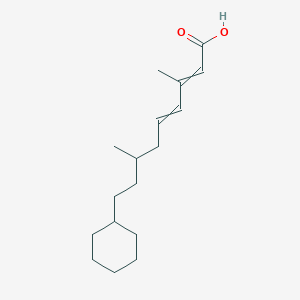
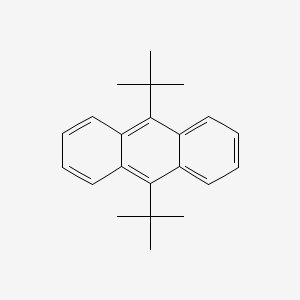
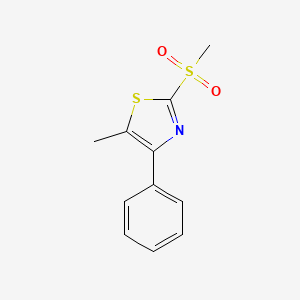
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)
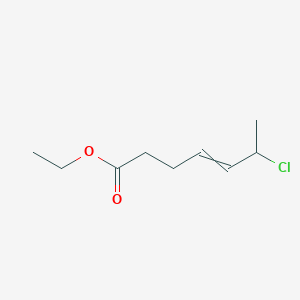
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
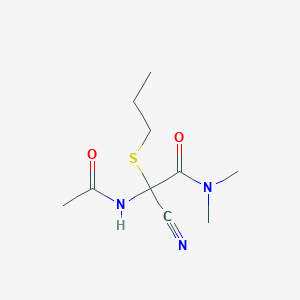
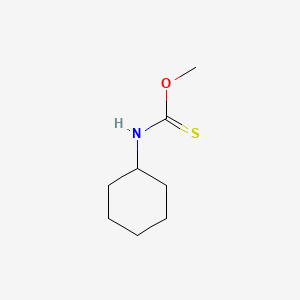
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
-lambda~5~-arsane](/img/structure/B14488264.png)
